molecular formula C11H16BrF3N2O B2941097 4-bromo-1-butyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole CAS No. 1856075-25-6

4-bromo-1-butyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole

Cat. No.: B2941097
CAS No.: 1856075-25-6
M. Wt: 329.161
InChI Key: NSCIWJCKGVOMKW-UHFFFAOYSA-N
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Description

4-bromo-1-butyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole: is a chemical compound with the molecular formula C11H16BrF3N2O and a molecular weight of 329.1567 . This compound belongs to the class of pyrazoles, which are five-membered heterocyclic aromatic organic compounds containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-butyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole typically involves multiple steps, starting with the appropriate precursors. One common synthetic route includes the following steps:

  • Bromination: : The starting material, butyl pyrazole, undergoes bromination to introduce the bromo group at the 4-position.

  • Alkylation: : The butyl group is introduced through an alkylation reaction.

  • Trifluoropropoxylation: : The trifluoropropoxy group is added via a substitution reaction involving trifluoropropyl alcohol and a suitable catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactions with stringent control over reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The process would also include purification steps to remove any impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The bromo group can be oxidized to form a bromine oxide derivative.

  • Reduction: : The compound can be reduced to remove the bromo group, resulting in a different pyrazole derivative.

  • Substitution: : The trifluoropropoxy group can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

  • Oxidation: : Bromine oxide derivatives.

  • Reduction: : Derivatives lacking the bromo group.

  • Substitution: : Various functionalized pyrazole derivatives.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for synthesizing more complex organic molecules.

  • Biology: : It may serve as a probe or inhibitor in biological studies.

  • Medicine: : It could be explored for its pharmacological properties, potentially leading to the development of new drugs.

  • Industry: : It might be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism by which 4-bromo-1-butyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole exerts its effects would depend on its specific application. For example, if used as a drug, it would interact with molecular targets such as enzymes or receptors, leading to a biological response. The exact pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

4-bromo-1-butyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole: can be compared to other similar pyrazole derivatives, such as:

  • 4-bromo-1-sec-butyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole

  • 4-bromo-1-butanol

Properties

IUPAC Name

4-bromo-1-butyl-3-(3,3,3-trifluoropropoxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrF3N2O/c1-2-3-5-17-7-9(12)10(16-17)8-18-6-4-11(13,14)15/h7H,2-6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSCIWJCKGVOMKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C(C(=N1)COCCC(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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